Tetraethylurea

Description

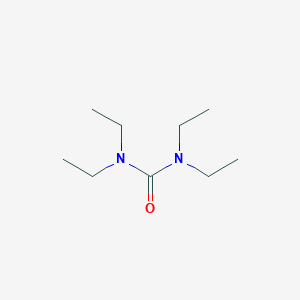

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1,3,3-tetraethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O/c1-5-10(6-2)9(12)11(7-3)8-4/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWHSPZZUAYSGTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)N(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5044522 | |

| Record name | Tetraethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Urea, N,N,N',N'-tetraethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1187-03-7 | |

| Record name | N,N,N′,N′-Tetraethylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraethylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001187037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, N,N,N',N'-tetraethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetraethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraethylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.360 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAETHYLUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W511X6RP5R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Tetraethylurea

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectral characterization of 1,1,3,3-Tetraethylurea. The information is tailored for professionals in research and development, with a focus on data presentation and experimental context.

Chemical Structure and Identification

1,1,3,3-Tetraethylurea, also known as N,N,N',N'-Tetraethylurea, is a symmetrically substituted urea derivative. The central carbonyl group is bonded to two nitrogen atoms, each of which is further substituted with two ethyl groups. This substitution pattern significantly influences its physical and chemical properties, rendering it a versatile aprotic polar solvent.

The canonical SMILES representation of the molecule is CCN(CC)C(=O)N(CC)CC.[1]

Physicochemical and Spectroscopic Data

The key quantitative data for 1,1,3,3-Tetraethylurea are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| IUPAC Name | 1,1,3,3-tetraethylurea | [1] |

| Synonyms | N,N,N',N'-Tetraethylurea, TEU, Tetraethylcarbamide | [2][3] |

| CAS Number | 1187-03-7 | [3] |

| Molecular Formula | C₉H₂₀N₂O | [2] |

| Molecular Weight | 172.27 g/mol | [2] |

| Appearance | Colorless liquid | [2] |

| Density | 0.907 g/mL at 20 °C | [2] |

| Boiling Point | 211-213 °C | [2] |

| Refractive Index | n20/D 1.447 | [2] |

| ¹H NMR | Expected signals for ethyl protons (triplet and quartet) | [4][5] |

| ¹³C NMR | Expected signals for carbonyl, and ethyl carbons | [6][7][8] |

| FTIR | Characteristic C=O stretching and C-N stretching bands | [9][10][11] |

| Mass Spec (EI) | Molecular ion peak and characteristic fragmentation pattern | [12][13] |

Experimental Protocols

Synthesis of 1,1,3,3-Tetraethylurea

Several methods are available for the synthesis of tetra-substituted ureas. The following protocols are based on common synthetic routes analogous to the preparation of similar compounds, such as tetramethylurea, and information from the patent literature.[14][15][16]

Method 1: From Diethylamine and a Phosgene Equivalent (e.g., Triphosgene)

This method offers a safer alternative to the direct use of highly toxic phosgene gas.[15][17]

-

Reaction: 6 (CH₃CH₂)₂NH + (Cl₃CO)₂CO → 3 [(CH₃CH₂)₂N]₂CO + 6 HCl

-

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with a gas outlet to a neutralizing trap (e.g., NaOH solution), dissolve diethylamine (6.0 equivalents) in an inert anhydrous solvent such as toluene.

-

Cool the solution to 0-5 °C in an ice bath.

-

In a separate flask, dissolve triphosgene (1.0 equivalent) in the same anhydrous solvent.

-

Slowly add the triphosgene solution to the stirred diethylamine solution via the dropping funnel, maintaining the temperature below 10 °C. The excess diethylamine acts as a base to neutralize the HCl byproduct.[18]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.

-

The resulting mixture will contain the product and diethylamine hydrochloride precipitate.

-

Filter the mixture to remove the salt.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure 1,1,3,3-Tetraethylurea.

-

Method 2: From Diethylcarbamoyl Chloride and Diethylamine

This method is suitable if diethylcarbamoyl chloride is readily available.[14]

-

Reaction: (CH₃CH₂)₂NCOCl + (CH₃CH₂)₂NH → [(CH₃CH₂)₂N]₂CO + HCl

-

Procedure:

-

In a reaction vessel, combine diethylcarbamoyl chloride (1.0 equivalent) with an excess of diethylamine (at least 2.0 equivalents) in an inert solvent.

-

The reaction is typically carried out at room temperature or with gentle heating.

-

Stir the mixture until the reaction is complete (monitor by TLC or GC).

-

The workup procedure is similar to Method 1, involving filtration of the amine hydrochloride salt, washing of the organic phase, drying, and purification by vacuum distillation.

-

Spectroscopic Characterization

The following are the expected spectral characteristics for 1,1,3,3-Tetraethylurea based on its structure and data for analogous compounds.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to be simple due to the molecule's symmetry. Two signals corresponding to the ethyl groups should be observed:

-

A triplet integrating to 12 protons, corresponding to the methyl (CH₃) groups.

-

A quartet integrating to 8 protons, corresponding to the methylene (CH₂) groups.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Three distinct signals are expected:

-

A signal for the carbonyl carbon (C=O) in the downfield region (typically ~160-180 ppm).[8]

-

A signal for the methylene carbons (-CH₂-).

-

A signal for the methyl carbons (-CH₃).

-

-

FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should exhibit characteristic absorption bands:

-

A strong absorption band in the region of 1630-1680 cm⁻¹ corresponding to the C=O stretching vibration of the urea group.[11]

-

C-N stretching vibrations in the region of 1300-1400 cm⁻¹.

-

C-H stretching and bending vibrations from the ethyl groups in the regions of 2850-3000 cm⁻¹ and ~1375-1470 cm⁻¹, respectively.[19]

-

-

MS (Mass Spectrometry): Under electron ionization (EI), the mass spectrum is expected to show:

-

A molecular ion peak (M⁺) at m/z = 172.

-

Fragmentation patterns resulting from the loss of ethyl groups and other characteristic cleavages of the urea structure. Common fragments would likely include ions resulting from alpha-cleavage adjacent to the nitrogen atoms.[13]

-

Applications in Drug Development

While there is no specific evidence of 1,1,3,3-Tetraethylurea directly interacting with known signaling pathways, its role in the pharmaceutical industry is significant, primarily as a specialized solvent and formulation excipient.[2][3] Substituted ureas, in general, are a class of compounds with diverse biological activities, and many approved drugs contain a urea moiety.[20][21]

The utility of 1,1,3,3-Tetraethylurea in drug development includes:

-

Aprotic Polar Solvent: Its ability to dissolve a wide range of organic compounds makes it a useful solvent in the synthesis of active pharmaceutical ingredients (APIs).[2]

-

Drug Formulation: It can be used to enhance the solubility and stability of poorly soluble drug candidates in formulations for preclinical and clinical studies.[2]

-

Starting Material: The urea scaffold is a key structural motif in many biologically active molecules. While tetraethylurea itself is not typically a direct precursor, the synthetic methodologies for its preparation are relevant to the synthesis of more complex, biologically active ureas.[20][21]

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of 1,1,3,3-Tetraethylurea, which is a fundamental logical relationship in its production for research and development purposes.

Caption: General Synthesis Workflow for 1,1,3,3-Tetraethylurea.

References

- 1. Debenzylation of tertiary amines using phosgene or triphosgene: an efficient and rapid procedure for the preparation of carbamoyl chlorides and unsymmetrical ureas. Application in carbon-11 chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. 1,1,3,3-Tetramethylurea(632-22-4) 1H NMR spectrum [chemicalbook.com]

- 5. compoundchem.com [compoundchem.com]

- 6. 1,1,3,3-Tetramethylurea(632-22-4) 13C NMR spectrum [chemicalbook.com]

- 7. 1,1,3,3-Tetraethylurea(1187-03-7) 13C NMR [m.chemicalbook.com]

- 8. compoundchem.com [compoundchem.com]

- 9. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 10. 1,1,3,3-Tetramethylurea(632-22-4) IR Spectrum [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. uni-saarland.de [uni-saarland.de]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. US3597478A - Preparation of tetramethylurea - Google Patents [patents.google.com]

- 15. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. CN101333176A - A kind of method that prepares substituted urea to co-produce corresponding amine hydrochloride - Google Patents [patents.google.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

1,1,3,3-Tetraethylurea: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,3,3-Tetraethylurea is a tetra-substituted urea that serves as a versatile building block in organic synthesis and finds applications as a specialized solvent and reagent. Its unique properties make it a compound of interest in various fields, including pharmaceutical and agrochemical research. This technical guide provides an in-depth overview of its properties, synthesis, and analytical characterization.

Core Properties

The fundamental physicochemical properties of 1,1,3,3-Tetraethylurea are summarized in the table below, providing a quick reference for laboratory and research applications.

| Property | Value |

| CAS Number | 1187-03-7 |

| Molecular Formula | C₉H₂₀N₂O |

| Molecular Weight | 172.27 g/mol |

| Appearance | Colorless liquid |

| Melting Point | -20.15 °C |

| Boiling Point | 211-213 °C |

| Density | 0.907 g/mL at 20 °C |

| Refractive Index (n²⁰/D) | 1.447 |

Synthesis of 1,1,3,3-Tetraethylurea

A common and effective method for the synthesis of 1,1,3,3-Tetraethylurea involves the reaction of diethylamine with phosgene in the presence of a base. This method is analogous to the well-established synthesis of tetramethylurea.

Experimental Protocol: Synthesis

Materials:

-

Diethylamine

-

Phosgene (or a phosgene substitute like triphosgene)

-

Aqueous sodium hydroxide solution (e.g., 50%)

-

A suitable organic solvent for extraction (e.g., dichloromethane or ethylene dichloride)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware for organic synthesis (three-necked flask, dropping funnel, condenser, etc.)

-

Stirring and heating apparatus

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser is charged with a solution of diethylamine in a suitable solvent.

-

Basification: An aqueous solution of sodium hydroxide is added to the flask to act as a hydrogen chloride scavenger.

-

Phosgenation: The reaction mixture is cooled in an ice bath. A solution of phosgene in a suitable solvent is added dropwise from the dropping funnel with vigorous stirring. The temperature should be carefully controlled during this exothermic reaction.

-

Reaction Completion: After the addition of phosgene is complete, the reaction mixture is stirred for an additional period to ensure the reaction goes to completion.

-

Work-up and Extraction: The reaction mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., dichloromethane). The combined organic extracts are washed with water and brine.

-

Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation to yield pure 1,1,3,3-Tetraethylurea.

Analytical Characterization

The purity and identity of synthesized 1,1,3,3-Tetraethylurea can be confirmed using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for assessing the purity of volatile compounds like 1,1,3,3-Tetraethylurea and for identifying any potential impurities.

Experimental Protocol: GC-MS

-

Instrumentation: A standard gas chromatograph coupled to a mass spectrometer.

-

Sample Preparation: Prepare a dilute solution of the 1,1,3,3-Tetraethylurea sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Conditions (Typical):

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a suitable mass range to detect the molecular ion and characteristic fragments of 1,1,3,3-Tetraethylurea.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of 1,1,3,3-Tetraethylurea.

Experimental Protocol: NMR

-

Instrumentation: A standard NMR spectrometer (e.g., 300 MHz or higher).

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified 1,1,3,3-Tetraethylurea in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Transfer the solution to a clean, dry NMR tube.

-

¹H NMR Acquisition:

-

Acquire a standard proton spectrum.

-

Expected Signals: A quartet corresponding to the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃) of the ethyl groups.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Expected Signals: A signal for the carbonyl carbon (C=O), a signal for the methylene carbons (-CH₂-), and a signal for the methyl carbons (-CH₃).

-

Safety and Handling

1,1,3,3-Tetraethylurea is known to cause skin and serious eye irritation.[1] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

Applications

1,1,3,3-Tetraethylurea is primarily utilized as:

-

A building block in organic synthesis: Its structure allows for various chemical transformations.[2]

-

A high-grade solvent: It can dissolve a range of organic compounds.

-

An intermediate in the production of pharmaceuticals and pesticides. [2][3]

-

A reagent in various chemical reactions. [3]

-

It has also been investigated for its potential in catalysis and as a stabilizer for metal nanoparticles.[3]

This technical guide provides a foundational understanding of 1,1,3,3-Tetraethylurea for professionals in research and development. The provided protocols are intended as a starting point and may require optimization based on specific laboratory conditions and equipment.

References

An In-depth Technical Guide to N,N,N',N'-Tetraethylurea: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N,N',N'-Tetraethylurea is a tetra-substituted urea derivative characterized by the presence of four ethyl groups attached to the nitrogen atoms of the urea backbone. This colorless to pale yellow liquid is a versatile compound utilized as a solvent, reagent, and intermediate in a variety of organic syntheses.[1][2] Its fully alkylated structure imparts distinct physical and chemical properties compared to unsubstituted or partially substituted ureas, influencing its reactivity, solubility, and applications in both laboratory and industrial settings.[1] This technical guide provides a comprehensive overview of the core physical and chemical properties of N,N,N',N'-Tetraethylurea, detailed experimental protocols for its synthesis and characterization, and a workflow for its quality control.

Core Physical and Chemical Properties

The physical and chemical properties of N,N,N',N'-Tetraethylurea are summarized in the tables below, providing a consolidated reference for researchers.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₉H₂₀N₂O | [3] |

| Molecular Weight | 172.27 g/mol | [3] |

| CAS Number | 1187-03-7 | [3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Faint, amine-like | |

| Boiling Point | 211-213 °C | [4] |

| Melting Point | -20.15 °C | [4] |

| Density | 0.907 g/mL at 20 °C | [4] |

| Refractive Index (n²⁰/D) | 1.447 | [4] |

Table 2: Solubility and Spectroscopic Data

| Property | Details | Source(s) |

| Solubility | Soluble in water and various organic solvents. | [1] |

| Infrared (IR) Spectrum | Characteristic C=O stretching vibration. | |

| ¹H NMR Spectrum | Signals corresponding to the ethyl protons. | |

| ¹³C NMR Spectrum | Signals for the carbonyl carbon and ethyl carbons. | |

| Mass Spectrum | Molecular ion peak corresponding to the molecular weight. |

Synthesis of N,N,N',N'-Tetraethylurea

N,N,N',N'-Tetraethylurea can be synthesized through several routes. Two common laboratory-scale methods are detailed below.

Method 1: From Diethylamine and Phosgene

This method involves the reaction of diethylamine with phosgene or a phosgene equivalent like triphosgene. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap for acidic gases.

-

Reactant Charging: Charge the flask with a solution of diethylamine in an inert solvent (e.g., dichloromethane).

-

Reaction: Cool the flask in an ice bath. Add a solution of phosgene (or triphosgene) in the same solvent dropwise from the dropping funnel with vigorous stirring. An aqueous solution of a strong base, such as sodium hydroxide, is added concurrently or subsequently to neutralize the generated HCl.[5]

-

Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional period. Separate the organic layer, wash it with water and brine, and dry it over an anhydrous salt (e.g., MgSO₄).

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure N,N,N',N'-Tetraethylurea.

Method 2: From Diethylcarbamoyl Chloride and Diethylamine

An alternative and often more convenient laboratory synthesis involves the reaction of diethylcarbamoyl chloride with diethylamine.

Experimental Protocol:

-

Reaction Setup: Set up a round-bottom flask with a magnetic stirrer and a nitrogen inlet in a fume hood.

-

Reactant Charging: Dissolve diethylamine in an anhydrous aprotic solvent such as tetrahydrofuran (THF) and cool the solution in an ice bath.

-

Reaction: Add a solution of diethylcarbamoyl chloride in the same solvent dropwise to the cooled diethylamine solution with stirring. A precipitate of diethylammonium chloride will form.

-

Work-up: After the addition, allow the mixture to warm to room temperature and continue stirring. Filter the reaction mixture to remove the solid byproduct.

-

Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude N,N,N',N'-Tetraethylurea can be purified by vacuum distillation.

Experimental Protocols for Characterization

Boiling Point Determination (Micro Method)

-

Sample Preparation: Place a few drops of N,N,N',N'-Tetraethylurea into a small test tube or a melting point capillary tube sealed at one end.

-

Apparatus Setup: Attach the sample tube to a thermometer. Insert a smaller capillary tube, sealed at one end, open-end down into the sample.

-

Heating: Heat the assembly in a Thiele tube or a melting point apparatus.

-

Observation: As the sample is heated, a stream of bubbles will emerge from the inner capillary. The boiling point is the temperature at which the bubbling stops upon cooling, and the liquid just begins to enter the inner capillary.

Solubility Determination

-

Qualitative Assessment: To a test tube containing a small amount of N,N,N',N'-Tetraethylurea, add the solvent of interest (e.g., water, ethanol, acetone) dropwise with agitation. Observe for the formation of a homogeneous solution.

-

Quantitative Measurement (Gravimetric Method):

-

Prepare a saturated solution of N,N,N',N'-Tetraethylurea in a known volume of solvent at a specific temperature by adding an excess of the urea and stirring until equilibrium is reached.

-

Carefully decant or filter a known volume of the saturated solution into a pre-weighed container.

-

Evaporate the solvent completely.

-

Weigh the container with the residue. The difference in weight gives the mass of dissolved N,N,N',N'-Tetraethylurea, from which the solubility can be calculated.

-

Spectroscopic Analysis

-

FT-IR Spectroscopy:

-

Sample Preparation: As N,N,N',N'-Tetraethylurea is a liquid, a neat sample can be prepared by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Data Acquisition: Acquire the spectrum using an FT-IR spectrometer over a suitable range (e.g., 4000-400 cm⁻¹).

-

-

NMR Spectroscopy (¹H and ¹³C):

-

Sample Preparation: Dissolve a small amount of N,N,N',N'-Tetraethylurea (5-10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Record the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer. Tetramethylsilane (TMS) is typically used as an internal standard.

-

-

Mass Spectrometry:

-

Sample Preparation: Prepare a dilute solution of N,N,N',N'-Tetraethylurea in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI or Electron Impact - EI) and acquire the mass spectrum.

-

Quality Control Workflow

Ensuring the purity of synthesized N,N,N',N'-Tetraethylurea is crucial for its intended application. A typical quality control workflow involves a series of analytical tests to confirm its identity and purity.

Experimental Protocol for Purity Determination by HPLC-MS:

-

Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole instrument) with an ESI source.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically suitable.

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an additive like formic acid to improve peak shape and ionization.

-

Flow Rate: A typical flow rate would be in the range of 0.2-1.0 mL/min.

-

Injection Volume: 5-10 µL of the sample solution.

-

-

Sample Preparation: Prepare a dilute solution of the synthesized N,N,N',N'-Tetraethylurea in the initial mobile phase composition.

-

Data Analysis: The purity is determined by the area percentage of the main peak in the chromatogram. The mass spectrometer confirms the identity of the main peak by its mass-to-charge ratio and can be used to identify any impurities.

Chemical Reactivity

The chemical behavior of N,N,N',N'-Tetraethylurea is largely defined by the electron-donating nature of the four ethyl groups and the presence of the carbonyl group.

-

Hydrolysis: Like other ureas, N,N,N',N'-Tetraethylurea can undergo hydrolysis to diethylamine and carbon dioxide, although this process is generally slow under neutral conditions. The rate of hydrolysis can be influenced by pH and temperature.

-

Reactions with Electrophiles: The lone pairs of electrons on the nitrogen atoms can react with strong electrophiles.

-

Coordination Chemistry: The carbonyl oxygen atom possesses lone pairs of electrons and can act as a Lewis base, coordinating to metal centers to form coordination complexes.

Conclusion

N,N,N',N'-Tetraethylurea is a valuable compound in organic chemistry with a unique set of physical and chemical properties. This guide has provided a detailed overview of its characteristics, methods for its synthesis, and protocols for its analysis and quality control. The provided information is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this versatile molecule.

References

- 1. Phosgene - Wikipedia [en.wikipedia.org]

- 2. Development and Validation of a High-Pressure Liquid Chromatography Method for the Determination of Chemical Purity and Radiochemical Purity of a [68Ga]-Labeled Glu-Urea-Lys(Ahx)-HBED-CC (Positron Emission Tomography) Tracer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tetraethylurea | C9H20N2O | CID 14465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. nbinno.com [nbinno.com]

An In-depth Technical Guide to Tetraethylurea: Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of tetraethylurea, a versatile compound utilized in various scientific and industrial applications. This document details its molecular characteristics and outlines a common experimental protocol for its synthesis, catering to professionals in research and development.

Core Molecular and Physical Properties

This compound is a symmetrically substituted urea derivative characterized by the presence of four ethyl groups attached to the nitrogen atoms. This structure imparts specific properties that make it a valuable solvent and reagent in organic chemistry. A summary of its key quantitative data is presented below for clear reference.

| Property | Value | Source(s) |

| Chemical Formula | C₉H₂₀N₂O | [1] |

| Molecular Weight | 172.27 g/mol | [1] |

| CAS Number | 1187-03-7 | [1] |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound can be achieved through various methods. A common laboratory-scale synthesis involves the reaction of diethylamine with phosgene in the presence of a base. This method, while effective, requires stringent safety precautions due to the high toxicity of phosgene. Alternative, phosgene-free synthetic routes are also being explored to enhance safety and sustainability.[2][3][4]

A generalized experimental protocol for a common synthesis method is detailed below.

Materials:

-

Diethylamine

-

Phosgene (or a phosgene substitute like triphosgene)

-

Anhydrous inert solvent (e.g., toluene, dichloromethane)

-

Tertiary amine base (e.g., triethylamine) or aqueous sodium hydroxide

-

Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)

-

Stirring and heating apparatus

-

Equipment for extraction and distillation

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, a solution of diethylamine in an anhydrous inert solvent is prepared in a round-bottom flask equipped with a stirrer, a dropping funnel, and a condenser. The flask is cooled in an ice bath.

-

Addition of Phosgene: A solution of phosgene in the same solvent is added dropwise to the cooled diethylamine solution with vigorous stirring. The reaction is highly exothermic and the temperature should be carefully controlled.

-

Neutralization: After the addition is complete, a base (e.g., triethylamine or aqueous sodium hydroxide) is added to neutralize the hydrogen chloride formed during the reaction.

-

Workup: The reaction mixture is then washed with water to remove any salts. The organic layer is separated, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed by rotary evaporation.

-

Purification: The crude this compound is then purified by vacuum distillation to yield the final product.

This protocol serves as a general guideline. For specific applications, optimization of reaction conditions, stoichiometry, and purification methods may be necessary.

Logical Workflow for this compound Synthesis

The following diagram illustrates the logical steps involved in the synthesis of this compound as described in the experimental protocol.

Applications in Research and Development

This compound serves as a versatile solvent and reagent in various areas of chemical research and development.[5] Its applications include:

-

Organic Synthesis: It is used as a polar aprotic solvent for a variety of organic reactions.[5]

-

Pharmaceutical Development: Due to its solvent properties, it can be utilized in drug formulation and as an intermediate in the synthesis of active pharmaceutical ingredients.[5] The urea functional group is a key component in many clinically approved drugs, playing a role in establishing drug-target interactions.[6][7]

-

Polymer Chemistry: It finds application in the synthesis and processing of polymers.[5]

While this compound has been investigated for its biological relevance and potential interactions with enzymes and proteins, specific signaling pathways involving this compound are not well-defined in publicly available literature.[8] Its primary role in drug development is often as a structural motif or a solvent rather than a direct modulator of specific signaling cascades.[6][7]

References

- 1. This compound | C9H20N2O | CID 14465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. publications.tno.nl [publications.tno.nl]

- 3. researchgate.net [researchgate.net]

- 4. arkat-usa.org [arkat-usa.org]

- 5. chemimpex.com [chemimpex.com]

- 6. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ureas: Applications in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. solubilityofthings.com [solubilityofthings.com]

An In-depth Technical Guide to the Solubility Profile of Tetraethylurea in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of tetraethylurea in organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the theoretical aspects of this compound's solubility, a detailed experimental protocol for its determination, and a framework for recording such data.

Introduction to the Solubility of this compound

This compound (TEU), with the chemical formula C₉H₂₀N₂O, is a substituted urea derivative. Its molecular structure, featuring a polar urea core and four non-polar ethyl groups, results in a nuanced solubility profile. The central urea moiety, with its carbonyl group and nitrogen atoms, can participate in hydrogen bonding, suggesting solubility in polar solvents.[1] Conversely, the four ethyl groups impart a significant non-polar character to the molecule, enhancing its affinity for non-polar environments.[1] Therefore, this compound is expected to be more soluble in organic solvents like ethanol, methanol, and acetone compared to water.[1] The principle of "like dissolves like" is central to understanding its behavior in various organic media. The interplay between the polar urea group and the non-polar ethyl substituents governs its solubility across a spectrum of organic solvents with varying polarities.

At room temperature, 1,1,3,3-tetraethylurea is a colorless to pale yellow liquid.[1] Its solubility is also influenced by temperature, generally increasing with a rise in temperature due to higher kinetic energy facilitating better solute-solvent interactions.[1]

Quantitative Solubility Data

A thorough review of scientific literature reveals a lack of specific quantitative solubility data for this compound in various organic solvents. The following table is provided as a template for researchers to record experimentally determined solubility values. The subsequent section details a robust experimental protocol for obtaining this data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Methanol | 25 | ||

| Ethanol | 25 | ||

| Acetone | 25 | ||

| Chloroform | 25 | ||

| Dichloromethane | 25 | ||

| Ethyl Acetate | 25 | ||

| Toluene | 25 | ||

| Hexane | 25 | ||

| Dimethyl Sulfoxide (DMSO) | 25 | ||

| N,N-Dimethylformamide (DMF) | 25 |

Experimental Protocol for Solubility Determination

The isothermal shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a substance in a given solvent.[2][3] The following protocol is adapted for determining the solubility of this compound, a liquid, in various organic solvents.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Thermostatically controlled orbital shaker

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (solvent-compatible, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer for concentration analysis.

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of a separate, undissolved phase of this compound should be visible.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Shake the mixtures at a constant speed for a sufficient duration (typically 24-48 hours) to ensure that equilibrium is reached. A preliminary study can be conducted to determine the minimum time required to achieve equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease shaking and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to permit phase separation.

-

Carefully withdraw an aliquot of the supernatant (the solvent phase saturated with this compound) using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed volumetric flask to remove any undissolved droplets of this compound.

-

-

Analysis:

-

Accurately determine the mass of the filtered solution.

-

Dilute the filtered solution with a known volume of the same solvent to a concentration that falls within the linear range of a pre-validated analytical method (e.g., HPLC or UV-Vis spectroscopy).

-

Analyze the diluted solution to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of this compound of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the solubility using the determined concentration, taking into account the dilution factor. The solubility can be expressed in various units, such as g/100 mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the isothermal shake-flask method for determining the solubility of this compound.

Caption: Experimental workflow for the isothermal shake-flask solubility determination.

References

A Technical Guide to the Aqueous Solubility of Tetraethylurea for Researchers and Drug Development Professionals

An in-depth exploration of the solubility characteristics, influencing factors, and experimental determination of tetraethylurea in aqueous environments.

This technical guide provides a comprehensive overview of the solubility of this compound in water and aqueous solutions. Designed for researchers, scientists, and professionals in drug development, this document synthesizes the theoretical principles governing the solubility of this compound, outlines detailed experimental protocols for its quantitative determination, and discusses the impact of various factors on its behavior in aqueous media. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide offers a robust framework for its empirical measurement and a thorough understanding of its expected solubility profile.

Introduction to this compound and its Aqueous Solubility

This compound, with the chemical formula C₉H₂₀N₂O, is a tetra-substituted urea derivative. Its molecular structure, featuring a polar urea core capable of hydrogen bonding and four non-polar ethyl groups, results in a moderate level of solubility in water.[1] The interplay between the hydrophilic urea moiety and the hydrophobic ethyl chains dictates its behavior in aqueous solutions, making the study of its solubility crucial for applications in chemical synthesis, formulation development, and biological assays. The urea functional group can participate in hydrogen bonding with water molecules, which contributes to its solubility.[1] However, the surrounding ethyl groups introduce significant non-polar character, which tends to decrease water solubility.

The solubility of this compound is a critical parameter in various research and development settings. In drug discovery, aqueous solubility is a key determinant of a compound's pharmacokinetic profile, including its absorption and distribution. For synthetic chemists, understanding solubility is essential for reaction setup, purification, and product isolation.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific, publicly available quantitative data for the solubility of this compound in water or aqueous solutions. Its analogue, tetramethylurea, is reported to be highly soluble in water, with one source indicating a solubility of approximately 968 g/L at 20°C. However, due to the increased hydrophobicity of the ethyl groups compared to methyl groups, the solubility of this compound is expected to be significantly lower than that of tetramethylurea.

To facilitate research and development efforts, this guide provides a detailed experimental protocol in Section 4 to enable the precise determination of this compound's solubility in various aqueous media.

Factors Influencing the Aqueous Solubility of this compound

The solubility of this compound in aqueous solutions is not a fixed value but is influenced by several environmental and compositional factors. Understanding these factors is crucial for controlling and predicting its behavior in different experimental and formulation contexts.

Temperature

As with most solid and liquid solutes, the solubility of this compound in water is expected to be temperature-dependent. Generally, an increase in temperature leads to an increase in the kinetic energy of both the solute and solvent molecules, which can enhance the dissolution process.[1] However, the extent of this effect needs to be determined empirically.

Presence of Co-solutes: Salting-in and Salting-out Effects

The addition of salts to an aqueous solution of this compound can either increase ("salting-in") or decrease ("salting-out") its solubility.

-

Salting-out: This is the more common effect for non-polar solutes in water. The addition of salts, particularly those with ions of high charge density (kosmotropes), increases the ion-dipole interactions between the salt ions and water molecules. This effectively reduces the amount of "free" water available to dissolve the this compound, leading to its precipitation.[2][3]

-

Salting-in: Certain salts with large, singly charged ions with low charge density (chaotropes) can increase the solubility of non-polar solutes. These ions disrupt the hydrogen-bonding network of water, making it a more favorable solvent for non-polar molecules like this compound.

The specific effect of a given salt on this compound solubility depends on the nature of the salt and its concentration.

Kosmotropes and Chaotropes

The concepts of kosmotropes (order-makers) and chaotropes (disorder-makers) provide a framework for understanding how different solutes affect the structure of water and, consequently, the solubility of other substances.[4][5]

-

Kosmotropes: These are solutes that tend to stabilize the hydrogen-bonding network of water. They promote protein folding and decrease the solubility of hydrophobic molecules (salting-out effect).

-

Chaotropes: These solutes disrupt the structure of water, weakening hydrogen bonds. They can denature proteins and increase the solubility of hydrophobic compounds. Urea itself is often considered a chaotrope.

The presence of other kosmotropic or chaotropic agents in an aqueous solution will influence the solubility of this compound.

Caption: Logical diagram of factors influencing this compound solubility.

Experimental Protocol for Determining Aqueous Solubility

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound. The following protocol provides a detailed methodology for the experimental determination of this compound solubility in water and aqueous solutions.

Materials and Equipment

-

This compound (high purity)

-

Solvent (e.g., deionized water, specific aqueous buffer, or salt solution)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Vials with screw caps

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument (e.g., Gas Chromatography-Mass Spectrometry, GC-MS).

Experimental Workflow

Caption: Experimental workflow for solubility determination.

Detailed Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials containing a known volume of the desired aqueous solvent. "Excess" means that undissolved solid should be visible after the equilibration period.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C).

-

Allow the mixtures to shake for a sufficient period to reach equilibrium. A preliminary kinetic study is recommended to determine the optimal equilibration time (e.g., sampling and analyzing the concentration at 24, 48, and 72 hours to see when it plateaus).

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

-

-

Analysis:

-

Accurately weigh the filtered solution.

-

If necessary, dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC) to determine the concentration of this compound. A calibration curve should be prepared using standards of known this compound concentrations.

-

-

Calculation of Solubility:

-

Calculate the solubility using the determined concentration, taking into account any dilution factors. The solubility is typically expressed in units such as g/L, mg/mL, or mol/L.

-

Conclusion

This technical guide has provided a comprehensive overview of the aqueous solubility of this compound, addressing the theoretical underpinnings, key influencing factors, and a detailed experimental framework for its determination. While quantitative data remains to be extensively published, the information and protocols presented herein offer a solid foundation for researchers and drug development professionals to accurately measure and understand the solubility of this compound in their specific applications. The provided diagrams for the factors influencing solubility and the experimental workflow serve as valuable visual aids for conceptual understanding and practical implementation. Further empirical studies are encouraged to populate the scientific literature with precise solubility data for this compound under various conditions.

References

Spectroscopic Analysis of 1,1,3,3-Tetraethylurea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical protocols for the characterization of 1,1,3,3-Tetraethylurea. Due to the limitations in accessing specific spectral data from proprietary databases, this document will focus on the experimental methodologies for acquiring Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra for a liquid sample of this nature and present a generalized logical workflow for such an analysis.

Data Presentation

While specific, experimentally-derived quantitative data for 1,1,3,3-Tetraethylurea could not be retrieved from available public resources at the time of this report, the following tables are structured to present typical data that would be obtained from ¹H NMR, ¹³C NMR, and IR spectroscopy.

Table 1: ¹H NMR Spectroscopic Data for 1,1,3,3-Tetraethylurea

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | Data not available | Data not available | Methylene (-CH₂-) |

| Data not available | Data not available | Data not available | Methyl (-CH₃) |

Table 2: ¹³C NMR Spectroscopic Data for 1,1,3,3-Tetraethylurea

| Chemical Shift (δ) ppm | Assignment |

| Data not available | Carbonyl (C=O) |

| Data not available | Methylene (-CH₂-) |

| Data not available | Methyl (-CH₃) |

Table 3: IR Spectroscopic Data for 1,1,3,3-Tetraethylurea

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| Data not available | Data not available | C=O stretch (urea) |

| Data not available | Data not available | C-N stretch |

| Data not available | Data not available | C-H stretch (alkyl) |

| Data not available | Data not available | C-H bend (alkyl) |

Experimental Protocols

The following are detailed methodologies for acquiring high-quality NMR and IR spectra for a liquid sample such as 1,1,3,3-Tetraethylurea.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the molecular structure of 1,1,3,3-Tetraethylurea.

Materials:

-

1,1,3,3-Tetraethylurea sample

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

NMR tube (5 mm)

-

Pipette

-

Vortex mixer

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the 1,1,3,3-Tetraethylurea sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

-

Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth according to the instrument's specifications.

-

Place the sample in the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. This can be done automatically or manually by observing the lock signal or the Free Induction Decay (FID).

-

-

Data Acquisition:

-

¹H NMR:

-

Set the appropriate spectral width, acquisition time, and number of scans.

-

Acquire the ¹H NMR spectrum.

-

-

¹³C NMR:

-

Switch the probe to the ¹³C frequency.

-

Set the appropriate spectral width, acquisition time, and a larger number of scans (due to the lower natural abundance of ¹³C).

-

Acquire the proton-decoupled ¹³C NMR spectrum.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired FIDs to obtain the frequency-domain spectra.

-

Phase the spectra to ensure all peaks are in the positive phase.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Identify the chemical shifts and multiplicities of the signals in both spectra.

-

Infrared (IR) Spectroscopy

Objective: To obtain an IR spectrum to identify the functional groups present in 1,1,3,3-Tetraethylurea.

Method: Attenuated Total Reflectance (ATR)-FTIR

Materials:

-

1,1,3,3-Tetraethylurea sample

-

FTIR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean and dry.

-

Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

-

-

Sample Application:

-

Place a small drop of the neat 1,1,3,3-Tetraethylurea liquid sample directly onto the center of the ATR crystal.

-

If the ATR accessory has a pressure arm, lower it to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Acquire the IR spectrum of the sample. Typically, a number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

-

Data Processing and Cleaning:

-

The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Identify the wavenumbers of the major absorption bands.

-

After the measurement, clean the ATR crystal thoroughly with a suitable solvent and a lint-free wipe to remove all traces of the sample.

-

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like 1,1,3,3-Tetraethylurea.

An In-depth Technical Guide to the Initial Synthesis Methods of Tetraethylurea

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraethylurea, a tetra-substituted urea derivative, serves as a versatile building block in organic synthesis and finds applications in various fields, including as a solvent and as an intermediate in the production of pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the core initial synthesis methods for this compound, presenting detailed experimental protocols, quantitative data for comparison, and visualizations of the synthetic pathways.

Core Synthesis Methodologies

The initial synthesis of this compound primarily revolves around the reaction of diethylamine with a carbonyl source. The most common and historically significant methods include the use of phosgene and its safer equivalents, as well as more contemporary, greener approaches utilizing carbon dioxide.

Synthesis from Diethylamine and Phosgene

This classical method involves the reaction of diethylamine with the highly reactive and toxic gas, phosgene (COCl₂). The reaction proceeds rapidly to form this compound and diethylamine hydrochloride as a byproduct. Due to the hazardous nature of phosgene, this method is often performed with phosgene equivalents in modern laboratory settings.

Experimental Protocol:

A detailed experimental protocol for the analogous synthesis of tetramethylurea from dimethylamine and phosgene can be adapted for this compound.[1]

-

Reaction Setup: A vessel equipped with a stirrer, thermometer, and a gas inlet tube is charged with a solution of diethylamine in a suitable solvent (e.g., toluene or dichloromethane) and an aqueous solution of a strong base, such as sodium hydroxide.

-

Phosgene Addition: Phosgene gas is carefully introduced below the surface of the stirred reaction mixture. The temperature is maintained between 20-60°C.[1] The reaction is exothermic and requires cooling to control the temperature.

-

Reaction Completion and Work-up: After the addition of phosgene is complete, the mixture is stirred for an additional period to ensure complete reaction. The organic layer containing this compound is then separated.

-

Purification: The crude product is purified by extraction with a chlorinated aliphatic hydrocarbon like ethylene dichloride, followed by fractional distillation to obtain pure this compound.[1]

Logical Workflow for Phosgene-based Synthesis:

Synthesis from Diethylamine and Diethylcarbamoyl Chloride

A two-step approach that avoids the direct handling of phosgene involves the initial formation of diethylcarbamoyl chloride from diethylamine and phosgene, followed by its reaction with a second equivalent of diethylamine.

Experimental Protocol:

This method is analogous to the preparation of high-purity tetramethylurea from dimethylamine and N,N-dimethylcarbamyl chloride.[2]

-

Step 1: Formation of Diethylcarbamoyl Chloride: Diethylamine is reacted with phosgene to produce diethylcarbamoyl chloride.

-

Step 2: Reaction with Diethylamine: The resulting diethylcarbamoyl chloride is then reacted with an excess of diethylamine. This reaction is typically carried out in the vapor state at a temperature between 170 and 310°C.

-

Work-up and Purification: The crude product, containing this compound and diethylamine hydrochloride, is treated with a base such as lime (calcium hydroxide) to neutralize the hydrochloride salt. The precipitated salts are removed by filtration. The clarified liquid is then subjected to distillation, potentially under reduced pressure and with the injection of an inert gas, to remove impurities and isolate the pure this compound. A final fractional distillation can be performed to achieve higher purity.

Logical Workflow for Diethylcarbamoyl Chloride-based Synthesis:

References

Thermochemical Profile of Tetraethylurea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for Tetraethylurea (CAS 1187-03-7). The information is compiled from established chemical databases and scientific literature to support research and development activities where the energetic properties of this compound are of interest. This document presents quantitative data in a structured format, details the experimental methodologies used for their determination, and visualizes key relationships and workflows.

Core Thermochemical Data

The following tables summarize the key thermochemical properties of this compound that have been experimentally determined and reported in the literature. These values are essential for understanding the energetic stability and reactivity of the molecule.

Table 1: Enthalpic Properties of this compound

| Property | Symbol | State | Value (kJ/mol) | Reference(s) |

| Standard Enthalpy of Combustion | ΔcH° | Liquid | -5845.9 ± 5.9 | [1][2] |

| Liquid | -6019.9 ± 4.8 | [2] | ||

| Standard Enthalpy of Formation | ΔfH° | Liquid | -554.0 ± 5.9 | [2] |

| Liquid | -380.0 ± 5.0 | [2] | ||

| Gas | -316.4 ± 5.1 | |||

| Enthalpy of Vaporization | ΔvapH | - | 63.6 ± 0.5 | |

| Enthalpy of Fusion | ΔfusH | - | 20.55 | [3] |

Note: Discrepancies in reported values can arise from different experimental conditions, analytical methods, and subsequent data reanalysis by different groups.[1][2][4]

Table 2: Phase Transition and Heat Capacity Data for this compound

| Property | Symbol | Value | Units | Reference(s) |

| Normal Boiling Point | Tboil | 484.15 - 486.15 | K | |

| Triple Point Temperature | Ttriple | 239.7 | K | [3] |

| Liquid Phase Heat Capacity | Cp,liquid | 355.6 | J/(mol·K) | [2] |

Gibbs Free Energy and Entropy

ΔG° = ΔH° - TΔS° [5]

Where:

-

ΔG° is the standard Gibbs free energy change

-

ΔH° is the standard enthalpy change

-

T is the absolute temperature in Kelvin

-

ΔS° is the standard entropy change

The standard entropy change of formation (ΔfS°) could be determined by calculating the difference between the standard absolute entropy of this compound and the sum of the standard absolute entropies of its constituent elements in their standard states. The standard absolute entropy of this compound itself could be determined experimentally through calorimetric measurements of its heat capacity from near absolute zero (0 K) up to the standard temperature (298.15 K).[6]

Alternatively, computational chemistry methods, such as those employing density functional theory (DFT), can provide reliable estimations of these thermochemical properties.[7]

Experimental Protocols

The primary experimental technique used to determine the enthalpy of combustion for organic compounds like this compound is static-bomb combustion calorimetry .[8] The following is a detailed, generalized protocol for this method.

Principle of Bomb Calorimetry

Bomb calorimetry is a type of constant-volume calorimetry. The substance is ignited in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion is absorbed by the surrounding water bath of known mass. By measuring the temperature change of the water, the heat of combustion can be calculated.[9]

Generalized Experimental Protocol for Bomb Calorimetry

-

Sample Preparation: A precise mass (typically 0.5-1.0 g) of liquid this compound is weighed into a crucible.[8] A fusible wire (e.g., nickel-chromium or platinum) of known length and mass is placed in contact with the sample to ensure ignition.

-

Bomb Assembly: The crucible is placed in the bomb, which is then sealed. The bomb is purged of air and filled with high-purity oxygen to a pressure of approximately 30 atm.[10]

-

Calorimeter Setup: The sealed bomb is submerged in a known mass of water in an insulated container (the calorimeter). A stirrer is used to ensure uniform temperature distribution in the water, and a high-precision thermometer is used to monitor the temperature.[11]

-

Temperature Equilibration: The system is allowed to equilibrate until a steady rate of temperature change is observed. The initial temperature is recorded.

-

Ignition: The sample is ignited by passing an electric current through the fuse wire.[10]

-

Temperature Measurement: The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Data Analysis: The corrected temperature rise is determined, accounting for heat exchange with the surroundings. The heat capacity of the calorimeter system (determined by calibrating with a substance of known heat of combustion, such as benzoic acid) is used to calculate the total heat evolved.[10]

-

Corrections: Corrections are made for the heat released by the combustion of the fuse wire and for the formation of any side products, such as nitric acid from residual nitrogen in the bomb.

-

Calculation of Enthalpy: The internal energy change of combustion (ΔcU°) is calculated from the corrected heat evolved. The enthalpy of combustion (ΔcH°) is then calculated using the relationship ΔcH° = ΔcU° + ΔnRT, where Δn is the change in the number of moles of gas in the combustion reaction.

Visualizations

The following diagrams, generated using Graphviz, illustrate key conceptual relationships and a typical experimental workflow.

Caption: Relationship between core thermochemical properties.

Caption: Generalized workflow for bomb calorimetry.

References

- 1. Urea, tetraethyl- [webbook.nist.gov]

- 2. Urea, tetraethyl- [webbook.nist.gov]

- 3. Urea, tetraethyl- [webbook.nist.gov]

- 4. N-(Alpha-napthtyl)-N',N'-diphenyl urea [webbook.nist.gov]

- 5. alevelh2chemistry.com [alevelh2chemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. chemistry.montana.edu [chemistry.montana.edu]

- 11. web.williams.edu [web.williams.edu]

Understanding the Polarity of Tetraethylurea: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraethylurea (TEU), a disubstituted urea derivative, is a versatile molecule with applications ranging from a specialized solvent to a reagent in organic synthesis.[1] Its molecular structure, featuring a central polar urea core flanked by four nonpolar ethyl groups, imparts a unique solubility profile and a moderate level of polarity. A thorough understanding of its polarity is crucial for its effective application in various chemical and biological systems, including its potential utility in drug formulation and as a reaction medium. This guide provides a comprehensive overview of the polarity of the this compound molecule, supported by quantitative data, experimental methodologies, and logical workflows.

The polarity of a molecule is a critical determinant of its physical and chemical properties, influencing its solubility, miscibility, and interactions with other molecules. For drug development professionals, molecular polarity is a key parameter in predicting a compound's pharmacokinetic and pharmacodynamic behavior. This document delves into the core physicochemical properties that define the polarity of this compound.

Quantitative Data Summary

The polarity of this compound can be quantified through several key physical constants. These values provide a clear indication of its nature as a polar aprotic solvent.

| Property | Value | Reference |

| Chemical Formula | C₉H₂₀N₂O | [2] |

| Molecular Weight | 172.27 g/mol | [3] |

| Dipole Moment (μ) | 3.28 D | [2] |

| Dielectric Constant (ε) | 14.74 | [2][4] |

| Boiling Point | 211-213 °C | [4] |

| Density | 0.907 g/mL at 20 °C | [4] |

Solubility Profile:

| Solvent | Solubility | Rationale |

| Water | Moderately Soluble | The polar urea group can participate in hydrogen bonding with water molecules.[1] |

| Organic Solvents (e.g., ethanol, methanol, acetone) | More Soluble | The non-polar ethyl groups enhance its affinity for non-polar environments.[1] |

Experimental Protocols

The determination of a molecule's polarity is rooted in precise experimental measurements. Below are detailed methodologies for the key experiments used to quantify the polarity of a liquid like this compound.

Determination of Dielectric Constant

The dielectric constant is a measure of a substance's ability to store electrical energy in an electric field and is a direct indicator of its polarity.

Methodology: Capacitance Measurement

-

Apparatus: A precision capacitance bridge, a dielectric cell (a capacitor with two parallel plates that can be filled with the liquid sample), a frequency generator, and a temperature-controlled bath.

-

Calibration: The capacitance of the empty dielectric cell (C₀) is first measured. The cell is then filled with a standard non-polar solvent of a known dielectric constant (e.g., cyclohexane) to calibrate the instrument.

-

Sample Preparation: A pure sample of this compound is introduced into the clean and dry dielectric cell, ensuring no air bubbles are trapped between the plates.

-

Measurement: The capacitance of the cell filled with this compound (C) is measured at a specific frequency and temperature (e.g., 25 °C).

-

Calculation: The dielectric constant (ε) is calculated using the formula: ε = C / C₀

Determination of Dipole Moment

The dipole moment is a measure of the separation of positive and negative charges in a molecule.

Methodology: The Debye Equation

This method involves measuring the dielectric constant and density of dilute solutions of the polar molecule in a non-polar solvent.

-

Solution Preparation: A series of dilute solutions of this compound in a non-polar solvent (e.g., benzene or cyclohexane) of known concentrations are prepared.

-

Dielectric Constant and Density Measurement: The dielectric constant and density of each solution, as well as the pure solvent, are measured at a constant temperature.

-

Molar Polarization Calculation: The total molar polarization (P) of the solution is calculated using the Clausius-Mosotti equation.

-

Extrapolation to Infinite Dilution: The molar polarization of the solute at infinite dilution (P₂) is determined by extrapolating the plot of P versus the mole fraction of the solute.

-

Dipole Moment Calculation: The permanent dipole moment (μ) is calculated using the Debye equation: μ² = [9k / (4πN)] * (P₂ - Pₑ - Pₐ) * T where:

-

k is the Boltzmann constant

-

N is Avogadro's number

-

T is the absolute temperature

-

Pₑ is the electronic polarization

-

Pₐ is the atomic polarization

-

Visualizations

Logical Workflow for Polarity Determination

The following diagram illustrates the logical workflow for the experimental determination of the polarity of this compound.

Caption: Workflow for determining the polarity of this compound.

Conclusion

The quantitative data and experimental methodologies presented in this guide collectively characterize this compound as a molecule of moderate polarity. Its significant dipole moment and dielectric constant arise from the polar urea core, while the surrounding ethyl groups contribute non-polar characteristics, resulting in its versatile solubility profile. For researchers and professionals in drug development, this well-defined polarity profile is essential for predicting its behavior as a solvent, its potential for interaction with biological targets, and its suitability for various formulation strategies. A comprehensive understanding of these properties is paramount for leveraging the full potential of this compound in advanced chemical and pharmaceutical applications.

References

An In-depth Technical Guide to the Dielectric Constant of 1,1,3,3-Tetraethylurea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dielectric constant of 1,1,3,3-Tetraethylurea, a versatile organic solvent and reagent. The document is tailored for researchers, scientists, and professionals in drug development who require precise data and methodologies related to the physicochemical properties of this compound.

Quantitative Data Summary

The dielectric constant and other relevant physical properties of 1,1,3,3-Tetraethylurea are summarized in the table below for easy reference and comparison.

| Property | Value |

| Dielectric Constant | 14.74 |

| IUPAC Name | 1,1,3,3-Tetraethylurea |

| CAS Number | 1187-03-7 |

| Molecular Formula | C₉H₂₀N₂O |

| Molecular Weight | 172.27 g/mol |

| Density | 0.907 g/mL at 20 °C |

| Boiling Point | 211-213 °C |

| Refractive Index (n 20/D) | 1.447 |

Experimental Protocol for Dielectric Constant Measurement

Objective: To determine the static dielectric constant of liquid 1,1,3,3-Tetraethylurea at a specified temperature.

Principle: The dielectric constant (ε) of a substance is the ratio of the capacitance of a capacitor with the substance as the dielectric (C) to the capacitance of the same capacitor with a vacuum (or air, as a close approximation) as the dielectric (C₀).

ε = C / C₀

Apparatus:

-

Capacitance meter or a precision LCR meter

-

A dielectric measurement cell (e.g., a parallel plate capacitor or a cylindrical capacitor) with a known geometry and cell constant. The cell should be made of an inert material compatible with 1,1,3,3-Tetraethylurea.

-

Temperature-controlled bath or chamber to maintain a constant sample temperature.

-

High-purity 1,1,3,3-Tetraethylurea.

-

Standard reference liquids with known dielectric constants for calibration (e.g., benzene, cyclohexane).

Procedure:

-

Calibration of the Dielectric Cell: a. Thoroughly clean and dry the dielectric cell. b. Measure the capacitance of the empty cell (filled with dry air), C_air. c. Fill the cell with a standard reference liquid of a known dielectric constant (ε_ref) at the desired temperature. d. Measure the capacitance of the cell filled with the reference liquid, C_ref. e. The effective capacitance of the empty cell (C₀) can be calculated.

-